Hepatic Clearance and Biliary Excretion: Enalaprilat vs. Lisinopril, Perindopril, Ramipril
In the isolated perfused rat liver model, enalapril exhibited a hepatic clearance of 0.63 ml/min, which was substantially lower than perindopril (0.87 ml/min) and ramipril (9.9 ml/min), but higher than lisinopril (0.072 ml/min) [1]. Glucuronide metabolites were detected in bile in significant concentrations only for perindopril and ramipril, while little metabolism of enalapril occurred beyond conversion to the diacid form [1].
| Evidence Dimension | Hepatic clearance and glucuronide formation |
|---|---|
| Target Compound Data | Enalapril: hepatic clearance 0.63 ml/min; minimal glucuronidation detected |
| Comparator Or Baseline | Lisinopril: 0.072 ml/min; Perindopril: 0.87 ml/min; Ramipril: 9.9 ml/min; significant glucuronidation for perindopril and ramipril |
| Quantified Difference | Enalapril hepatic clearance 8.8× higher than lisinopril, 0.72× of perindopril, 0.064× of ramipril |
| Conditions | Isolated perfused rat liver, 100 μg dose, 4 hr collection |
Why This Matters
This class-level metabolic divergence indicates that enalaprilat N-glucuronide is a relatively minor pathway for enalapril compared to other ACE inhibitors, necessitating a dedicated, high-purity reference standard to avoid cross-reactivity or misidentification in analytical methods.
- [1] Drummer OH, Miach P, Jarrott B. Biliary excretion and conjugation of diacid angiotensin-converting enzyme inhibitors. J Pharmacol Exp Ther. 1990 Mar;252(3):1202-6. PMID: 2319468. View Source
